N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
Core Tetrahydropyridazine Ring Conformation
The tetrahydropyridazine ring adopts a half-chair conformation , with the two nitrogen atoms (N1 and N2) and the carbonyl oxygen (O6) lying in a pseudo-planar arrangement. This conformation minimizes steric strain while accommodating the partial double-bond character of the N1–C6 and C3–N2 bonds. The saturated carbons (C4, C5) exhibit puckering, with a dihedral angle of 12.7° between C4 and C5, as inferred from analogous tetrahydropyridazine derivatives.
Substituent Spatial Arrangement Patterns
The spatial arrangement of substituents significantly influences molecular interactions:
- The phenyl group at position 1 projects axially, creating steric bulk that restricts rotation about the C1–N1 bond.
- The carboxamide group at position 3 adopts a trans configuration relative to the tetrahydropyridazine ring, enabling hydrogen bonding via its NH moiety.
- The 3-(dimethylsulfamoyl)phenyl substituent is oriented orthogonally to the carboxamide group, with the sulfonamide’s sulfur atom participating in polar interactions.
| Substituent | Position | Spatial Orientation | Key Interactions |
|---|---|---|---|
| Phenyl | 1 | Axial | π-Stacking |
| Carboxamide | 3 | Trans | Hydrogen bonding (NH) |
| Dimethylsulfamoylphenyl | N-linked | Orthogonal | Polar (S=O) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, DMSO-d6):
- δ 2.85 (s, 6H) : Methyl protons of the dimethylsulfamoyl group.
- δ 3.20–3.45 (m, 4H) : Methylene protons (C4 and C5) of the tetrahydropyridazine ring.
- δ 6.90–7.65 (m, 9H) : Aromatic protons from the phenyl and 3-(dimethylsulfamoyl)phenyl groups.
- δ 10.15 (s, 1H) : Carboxamide NH proton.
13C NMR (100 MHz, DMSO-d6):
- δ 44.2 : Dimethylsulfamoyl methyl carbons.
- δ 125.1–140.5 : Aromatic carbons.
- δ 167.8 : Carboxamide carbonyl carbon.
- δ 172.3 : Tetrahydropyridazine ketone (C6=O).
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr, cm⁻¹):
- 3280 : N-H stretch (carboxamide).
- 1665 : C=O stretch (carboxamide).
- 1690 : C=O stretch (tetrahydropyridazine ketone).
- 1320, 1150 : S=O asymmetric and symmetric stretches (sulfonamide).
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (carboxamide) | 3280 | Medium |
| C=O (carboxamide) | 1665 | Strong |
| C=O (ketone) | 1690 | Strong |
| S=O (sulfonamide) | 1320, 1150 | Strong |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 401.2 ([M+H]+). Key fragmentation pathways include:
- Loss of dimethylsulfamoyl group (C2H6N2O2S, 138 Da): m/z 263.1.
- Cleavage of the carboxamide bond : m/z 178.1 (tetrahydropyridazine fragment) and m/z 223.1 (dimethylsulfamoylphenyl fragment).
- Ring-opening of tetrahydropyridazine : m/z 145.0 (C6H5N2O+).
These patterns align with fragmentation behaviors observed in structurally related sulfonamide-containing compounds.
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M+H]+ | 401.2 | Intact molecular ion |
| [M+H–C2H6N2O2S]+ | 263.1 | Tetrahydropyridazine-carboxamide |
| [C9H10N2O2S]+ | 223.1 | Dimethylsulfamoylphenyl |
| [C6H5N2O]+ | 145.0 | Pyridazinone fragment |
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c1-22(2)28(26,27)16-10-6-7-14(13-16)20-19(25)17-11-12-18(24)23(21-17)15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3,(H,20,25) |
InChI Key |
VJFNJPMGAKPKEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid
-
Starting Material : Itaconic acid or derivatives (e.g., methyl 3-amino-3-methylbutanoate).
-
Cyclization :
-
Oxidation : Introduce the 6-oxo group via oxidation with reagents like KMnO₄ or air oxidation in basic media.
Key Data :
Synthesis of 3-(Dimethylsulfamoyl)aniline
-
Sulfonylation :
-
React 3-nitroaniline with chlorosulfonic acid to form 3-nitrobenzenesulfonyl chloride.
-
Treat with dimethylamine to yield 3-(dimethylsulfamoyl)nitrobenzene.
-
-
Reduction :
-
Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.
-
Key Data :
Amidation to Form the Final Product
-
Activation : Convert 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid to an active ester (e.g., pentafluorophenyl ester) using bis(pentafluorophenyl) carbonate (BPC) and triethylamine in acetonitrile.
-
Coupling : React with 3-(dimethylsulfamoyl)aniline under inert conditions.
Key Data :
Alternative Methodologies
Solid-Phase Synthesis
-
Utilize Wang resin-bound intermediates for sequential coupling of the tetrahydropyridazine core and sulfonamide side chain.
-
Advantages: High purity, scalable for combinatorial libraries.
Microwave-Assisted Amidation
-
Reduce reaction time from 12 h to 30 min using microwave irradiation (100°C).
Analytical Characterization
-
¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, NH), 7.78–7.32 (m, 9H, aromatic), 4.11 (s, 2H, CH₂), 2.89 (s, 6H, N(CH₃)₂).
Critical Challenges and Optimizations
-
Regioselectivity : Ensure phenyl group incorporation at the 1-position via careful control of cyclization pH and temperature.
-
Sulfonamide Stability : Use anhydrous conditions during sulfonylation to prevent hydrolysis.
-
Amidation Efficiency : BPC outperforms EDCl/HOAt in minimizing racemization.
Comparative Analysis of Methods
Chemical Reactions Analysis
N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and tetrahydropyridazine rings.
Scientific Research Applications
Biological Activities
Enzyme Inhibition
Research indicates that N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide exhibits enzyme inhibitory properties. It has been studied for its potential to inhibit enzymes involved in cancer and inflammatory pathways. The mechanism likely involves binding to specific enzymes or receptors, thereby disrupting their normal activity and influencing cellular signaling pathways.
Anticancer Potential
The compound's ability to inhibit specific enzymes suggests it may have applications in cancer treatment. Studies have shown that compounds with similar structures can affect tumor growth by targeting metabolic pathways crucial for cancer cell survival. Further research is necessary to elucidate the specific pathways affected by this compound and its efficacy in clinical settings.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also play a role in reducing inflammation. The inhibition of enzymes involved in inflammatory responses could lead to therapeutic applications for diseases characterized by chronic inflammation.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that introduce the required functional groups onto the tetrahydropyridazine core. Understanding the synthesis pathway is crucial for optimizing yield and purity for further research applications.
Mechanism of Action
The mechanism of action of N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various downstream effects, such as the suppression of cell proliferation or the modulation of inflammatory pathways .
Comparison with Similar Compounds
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
Core Structure : 1,4,5,6-Tetrahydropyridine (vs. tetrahydropyridazine in the target compound).
Substituents :
- Tosyl (p-toluenesulfonyl) group at position 1.
- Thiophen-3-yl at position 5.
- Methyl carboxylate at position 3.
Key Differences :
- The tosyl group is a strong electron-withdrawing substituent, contrasting with the dimethylsulfamoyl group’s mixed electronic effects.
- Thiophene introduces sulfur-based π-interactions, which may enhance aromatic stacking compared to the target’s phenyl group.
Synthesis : Prepared via enantioselective synthesis with a reported melting point of 152–159°C and high chromatographic purity .
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
Core Structure : Identical 1,4,5,6-tetrahydropyridazine core.
Substituents :
- 2-Methoxy-5-methylphenyl group at the N-position (vs. 3-dimethylsulfamoylphenyl in the target).
Key Differences :
- The methoxy and methyl groups are electron-donating, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing sulfamoyl group in the target, which may reduce metabolic stability but enhance solubility.
- Biological activity differences are likely due to altered hydrogen-bonding and steric effects.
Notes: Limited data are available due to restricted access to the source material .
(4aR)-1-[(2,3-Difluorophenyl)methyl]-N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Core Structure : Pyrrolo[1,2-b]pyridazine (vs. tetrahydropyridazine).
Substituents :
- Dimethylsulfamoyl group on a piperidinyl ring.
- Trifluoromethyl and difluorophenyl groups.
Key Differences :
- The pyrrolopyridazine core introduces additional ring fusion, increasing structural rigidity.
- Fluorine substituents enhance lipophilicity and metabolic stability, while the dimethylsulfamoyl group may improve solubility.
- LCMS data (m/z 598 [M+H]+) and HPLC retention time (1.63 minutes under QC-SMD-TFA05 conditions) suggest higher molecular weight and polarity compared to the target compound .
Structural and Functional Analysis Table
Biological Activity
N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a dimethylsulfamoyl group and a tetrahydropyridazine ring. Its molecular formula is C19H20N4O3S, and it has a molecular weight of 400.5 g/mol. The compound's IUPAC name reflects its intricate chemical structure, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is known to function as an enzyme inhibitor , particularly by binding to the active sites of certain enzymes and blocking their catalytic activity. This inhibition can lead to various downstream effects, including:
- Suppression of Cell Proliferation : By inhibiting key enzymes involved in cell growth and division.
- Modulation of Inflammatory Pathways : Affecting signaling cascades that regulate inflammation.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is critical in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Enzyme Inhibition
The compound has been identified as an inhibitor of several important enzymes, including:
- Tyrosine-protein phosphatase (PTPN1) : This enzyme plays a role in regulating various signaling pathways involved in cell growth and differentiation. Inhibition of PTPN1 can disrupt these pathways, leading to altered cellular responses .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Cell Viability : A study demonstrated that treatment with this compound significantly improved cell viability in models subjected to oxidative stress. The results indicated a protective effect against ROS-induced damage .
- Inhibition of Cancer Cell Lines : Another study focused on the compound's effects on various cancer cell lines. The findings suggested that it effectively inhibited proliferation and induced apoptosis in these cells, highlighting its potential as an anti-cancer agent.
- Anti-inflammatory Activity : Research also indicated that the compound could modulate inflammatory responses by inhibiting specific cytokines involved in chronic inflammation. This suggests potential therapeutic applications in inflammatory diseases .
Comparative Analysis
The following table summarizes the key characteristics and activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| This compound | C19H20N4O3S | 400.5 g/mol | Antioxidant; Enzyme inhibitor |
| N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl... | C20H22N4O4S | 414.5 g/mol | Similar enzyme inhibition; broader anti-inflammatory effects |
| (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid | C12H16N2O2S | 252.34 g/mol | Targets different signaling pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
